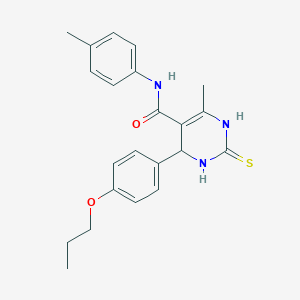
4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and drug development.
作用机制
The mechanism of action of 4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is its versatility in the laboratory. It can be easily synthesized and modified to create new compounds with potentially improved properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research and development of 4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide. One potential direction is the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases based on the structure of this compound. Another direction is the modification of this compound to improve its solubility and other properties, making it more suitable for use in various experiments. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
合成方法
The synthesis of 4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves the reaction of 4-methylbenzaldehyde, 4-propoxybenzaldehyde, and thiourea in the presence of a catalyst and solvent. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and dehydration, resulting in the formation of the desired compound.
科学研究应用
4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
属性
产品名称 |
4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide |
|---|---|
分子式 |
C22H25N3O2S |
分子量 |
395.5 g/mol |
IUPAC 名称 |
6-methyl-N-(4-methylphenyl)-4-(4-propoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H25N3O2S/c1-4-13-27-18-11-7-16(8-12-18)20-19(15(3)23-22(28)25-20)21(26)24-17-9-5-14(2)6-10-17/h5-12,20H,4,13H2,1-3H3,(H,24,26)(H2,23,25,28) |
InChI 键 |
YVXCQOLLNYOEDQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C |
规范 SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306086.png)
![3-(4-ethylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306088.png)
![N-(3,4-dichlorophenyl)-2-{[3-(4-ethylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306091.png)
![2-{[3-(4-ethylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B306092.png)
![2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306093.png)
![3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenoxyethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306094.png)
![3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306095.png)
![3-(3,4-dimethylphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306096.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B306097.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306098.png)
![3-(4-ethylphenyl)-5,6-dimethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306099.png)
![3-(4-ethylphenyl)-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306100.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(4-ethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306102.png)
![2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306107.png)